3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide
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Description
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, also known as DFP-10917, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Scientific Research Applications
Fluorinated Benzamides in Crystal Engineering and Molecular Aggregation
Research involving N-(difluorophenyl)benzamides has demonstrated the importance of short C–H⋯F interactions in molecular aggregation, significantly influenced by fluorine atoms. These interactions are crucial for understanding the aggregation behavior of fluorinated compounds, which could be relevant for designing new materials with specific physical properties (Mocilac, Osman, & Gallagher, 2016).
Applications in Medicinal Chemistry
The synthesis of fluorinated benzamides has been reported to play a significant role in medicinal chemistry, offering a pathway to create novel compounds with potential pharmaceutical applications. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzamides has been identified as a crucial reaction for introducing fluorine atoms into complex molecules, a step that could be relevant for the development of new drugs (Wang, Mei, & Yu, 2009).
Role in Synthesis of Difluorinated Compounds
The Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers for synthesizing difluorinated compounds highlights the role of such chemical processes in expanding the toolkit for organic synthesis. This method demonstrates broad substrate compatibility and functional group tolerance, indicating potential applications in synthesizing fluorinated molecules for various industries (Cui et al., 2023).
Fluorinated Heterocycles in Industry
The development of fluorinated heterocycles through rhodium(III)-catalyzed coupling of benzamides with difluorovinyl tosylate emphasizes the importance of these compounds in pharmaceutical and agrochemical industries. Such synthetic strategies enable the creation of monofluorinated and gem-difluorinated products, underlining the utility of fluorinated benzamides in constructing complex molecules (Wu et al., 2017).
properties
IUPAC Name |
3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-16-2-1-15(11-17(16)21)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYUBVURPPLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide |
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